molecular formula C11H5Cl2F3N2 B13092435 2,4-Dichloro-5-(3-(trifluoromethyl)phenyl)pyrimidine

2,4-Dichloro-5-(3-(trifluoromethyl)phenyl)pyrimidine

Katalognummer: B13092435
Molekulargewicht: 293.07 g/mol
InChI-Schlüssel: GNPSUMZPKXOBOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloro-5-(3-(trifluoromethyl)phenyl)pyrimidine is an organic compound that belongs to the class of pyrimidines. It is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a pyrimidine ring. This compound is known for its unique chemical properties and has found applications in various fields, including pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4-Dichloro-5-(3-(trifluoromethyl)phenyl)pyrimidine can be synthesized through a multi-step process. One common method involves the use of uracil as a starting material. The synthesis typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound often involves optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and solvents to facilitate the reactions and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dichloro-5-(3-(trifluoromethyl)phenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-5-(3-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets. In pharmaceuticals, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its potency and selectivity .

Vergleich Mit ähnlichen Verbindungen

  • 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine
  • 2,6-Dichloro-5-(trifluoromethyl)pyrimidine

Comparison: 2,4-Dichloro-5-(3-(trifluoromethyl)phenyl)pyrimidine is unique due to the presence of the phenyl group attached to the pyrimidine ring, which distinguishes it from other similar compounds. This structural difference can lead to variations in chemical reactivity and biological activity, making it a valuable compound for specific applications .

Eigenschaften

Molekularformel

C11H5Cl2F3N2

Molekulargewicht

293.07 g/mol

IUPAC-Name

2,4-dichloro-5-[3-(trifluoromethyl)phenyl]pyrimidine

InChI

InChI=1S/C11H5Cl2F3N2/c12-9-8(5-17-10(13)18-9)6-2-1-3-7(4-6)11(14,15)16/h1-5H

InChI-Schlüssel

GNPSUMZPKXOBOB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(N=C2Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.